2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate 2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.: 1135039-66-5
VCID: VC12020321
InChI: InChI=1S/C12H16O4S/c1-10-2-4-12(5-3-10)17(13,14)16-7-6-11-8-15-9-11/h2-5,11H,6-9H2,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCCC2COC2
Molecular Formula: C12H16O4S
Molecular Weight: 256.32 g/mol

2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate

CAS No.: 1135039-66-5

Cat. No.: VC12020321

Molecular Formula: C12H16O4S

Molecular Weight: 256.32 g/mol

* For research use only. Not for human or veterinary use.

2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate - 1135039-66-5

Specification

CAS No. 1135039-66-5
Molecular Formula C12H16O4S
Molecular Weight 256.32 g/mol
IUPAC Name 2-(oxetan-3-yl)ethyl 4-methylbenzenesulfonate
Standard InChI InChI=1S/C12H16O4S/c1-10-2-4-12(5-3-10)17(13,14)16-7-6-11-8-15-9-11/h2-5,11H,6-9H2,1H3
Standard InChI Key RAUFWRFWQHRKSC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCC2COC2
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCC2COC2

Introduction

Structural Elucidation and Molecular Characteristics

Chemical Identity and Nomenclature

2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate (IUPAC: oxetan-3-ylethyl 4-methylbenzenesulfonate) is characterized by a three-membered oxetane ring attached to an ethyl group, which is further linked to a para-toluenesulfonyl group. The molecular formula is C₁₂H₁₆O₄S, with a molecular weight of 268.32 g/mol. Its structure is analogous to 3-oxetanyl 4-methylbenzenesulfonate (CAS 26272-83-3) but differs by the ethyl spacer between the oxetane and sulfonate groups .

Spectroscopic and Computational Data

While experimental spectra for this compound are unavailable, computational predictions using tools like PubChem’s 3D conformer generator suggest a planar sulfonate group and a strained oxetane ring. The InChIKey for the related compound 3-oxetanyl 4-methylbenzenesulfonate is UMFWNFVHKAJOSE-UHFFFAOYSA-N , and similar electronic interactions are expected for the ethyl variant.

Synthetic Methodologies

Key Reaction Pathways

The synthesis of sulfonate esters with oxetane motifs typically involves multi-step processes. A patented route for (3-fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate (WO2023000636A1) provides a template :

  • Hydroxymethylation: Diethyl 2-fluoromalonate reacts with formaldehyde under basic conditions.

  • Hydroxyl Protection: Tert-butyldimethylsilyl chloride (TBDMSCl) protects the hydroxyl group.

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces ester groups to alcohols.

  • Esterification: p-Toluenesulfonyl chloride introduces the sulfonate group.

  • Deprotection and Cyclization: Acidic conditions remove protecting groups and facilitate oxetane ring formation.

Adapting this route, substituting diethyl 2-fluoromalonate with ethyl malonate derivatives could yield 2-(oxetan-3-yl)ethyl 4-methylbenzenesulfonate. Total yields for analogous syntheses range from 40–60% with HPLC purity >97% .

Optimization Challenges

  • Steric Effects: The ethyl spacer may hinder cyclization, necessitating elevated temperatures or catalysts.

  • Byproduct Formation: Competing esterification at alternate hydroxyl sites requires precise stoichiometry .

Physicochemical Properties

Thermal and Solubility Profiles

Based on analogs like 3-oxetanyl 4-methylbenzenesulfonate :

PropertyValue
Density1.3 ± 0.1 g/cm³
Boiling Point371.6 ± 35.0 °C
Melting Point81–86 °C
Flash Point178.5 ± 25.9 °C
SolubilityLow in water; soluble in DMSO

The ethyl group may slightly reduce melting point compared to methyl analogs due to increased hydrophobicity.

Stability and Reactivity

  • Hydrolytic Sensitivity: Sulfonate esters are prone to hydrolysis under acidic/basic conditions.

  • Thermal Decomposition: Above 200°C, decomposition yields sulfur oxides and toluene derivatives .

Applications in Pharmaceutical Chemistry

Oxetane derivatives are prized for their:

  • Metabolic Stability: The oxetane ring resists oxidative degradation, enhancing drug half-life.

  • Conformational Rigidity: Constraints improve target binding affinity.

2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate could serve as:

  • Prodrug Intermediates: Sulfonate groups facilitate controlled release of active agents.

  • Kinase Inhibitors: Analogous compounds show activity in oncology targets .

Industrial Scalability

Patent CN113461643A highlights challenges in scaling oxetane sulfonates :

  • Cost Efficiency: Bulk silylation reagents (e.g., TBDMSCl) increase production costs.

  • Waste Management: Lithium byproducts from reduction require neutralization.

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